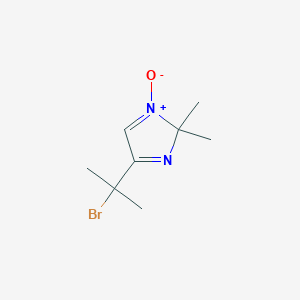
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole is a chemical compound with a unique structure that includes a brominated propyl group attached to a dimethyl-substituted imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole with 2-bromopropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred and irradiated for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted imidazole derivatives, while oxidation reactions can produce imidazole N-oxides.
科学的研究の応用
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-Chloropropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
- 4-(2-Fluoropropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
- 4-(2-Iodopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole
Uniqueness
4-(2-Bromopropan-2-yl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
特性
CAS番号 |
79614-28-1 |
|---|---|
分子式 |
C8H13BrN2O |
分子量 |
233.11 g/mol |
IUPAC名 |
4-(2-bromopropan-2-yl)-2,2-dimethyl-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C8H13BrN2O/c1-7(2,9)6-5-11(12)8(3,4)10-6/h5H,1-4H3 |
InChIキー |
BSFVMBVHBJHVRU-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(C=[N+]1[O-])C(C)(C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)






![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)


